

# Spectroscopic Profile of 1,1-Diphenylethylene: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diphenylethylene

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This guide provides an in-depth analysis of the spectroscopic data for **1,1-Diphenylethylene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable information for researchers, scientists, and professionals in drug development and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1,1-Diphenylethylene**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide characteristic signals that confirm its unique structure, featuring two phenyl rings and a vinyl group.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1,1-Diphenylethylene** is characterized by signals in the aromatic and olefinic regions. The protons of the two phenyl groups are chemically equivalent, as are the two vinylic protons, leading to a relatively simple spectrum.

Table 1:  $^1\text{H}$  NMR Data for **1,1-Diphenylethylene**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.40	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~5.40	Singlet	2H	Vinylic protons (=CH <sub>2</sub> )

Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[\[1\]](#)[\[2\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of **1,1-Diphenylethylene** shows distinct signals for the vinylic carbons and the carbons of the phenyl rings.

Table 2: <sup>13</sup>C NMR Data for **1,1-Diphenylethylene**

Chemical Shift ( $\delta$ ) ppm	Assignment
~150.5	Quaternary vinylic carbon [C=(C <sub>6</sub> H <sub>5</sub> ) <sub>2</sub> ]
~141.5	Quaternary aromatic carbons (ipso-C)
~128.5	Aromatic CH (ortho- and meta-C)
~127.8	Aromatic CH (para-C)
~114.5	Vinylic carbon (=CH <sub>2</sub> )

Note: These are approximate chemical shift values. The specific values can be influenced by the experimental conditions.[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1,1-Diphenylethylene** displays characteristic absorption bands corresponding to C-H bonds in the aromatic rings and the vinyl group, as well as C=C stretching vibrations.

Table 3: Key IR Absorption Bands for **1,1-Diphenylethylene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3080 - 3020	Medium	Aromatic and Vinylic C-H stretch
~1610	Medium	C=C stretch (aromatic)
~1595	Medium	C=C stretch (vinylic)
~900	Strong	=C-H bend (out-of-plane)
~760 and ~690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Note: The peak positions and intensities can be affected by the sampling method (e.g., liquid film, KBr pellet, or solution).[\[2\]](#)[\[4\]](#)

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1,1-Diphenylethylene** is characterized by strong absorption in the ultraviolet region, arising from  $\pi$ - $\pi^*$  transitions within the conjugated system of the phenyl rings and the double bond.

Table 4: UV-Vis Absorption Data for **1,1-Diphenylethylene**

$\lambda_{\text{max}}$ (nm)	Solvent
~253	Not specified

Note: The position and intensity of the absorption maximum can be influenced by the solvent. [\[5\]](#)

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,1-Diphenylethylene** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[6]</sup> Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.<sup>[7]</sup>
- **$^1\text{H}$  NMR Acquisition:** A standard single-pulse experiment is typically used.<sup>[8]</sup> Key parameters include a spectral width of approximately -1 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.<sup>[8]</sup>
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.<sup>[8]</sup> Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128-1024) due to the low natural abundance of the  $^{13}\text{C}$  isotope.<sup>[8]</sup>
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase and baseline corrected. The chemical shift scale is calibrated using the solvent residual peak or the internal standard.<sup>[8]</sup>

## IR Spectroscopy

- **Sample Preparation:** For a liquid sample like **1,1-Diphenylethylene**, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).<sup>[1]</sup> Alternatively, a solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a transparent disk.<sup>[9]</sup> A solution can also be prepared using a suitable solvent (e.g.,  $\text{CCl}_4$  or  $\text{CS}_2$ ) and analyzed in an appropriate cell.<sup>[10]</sup>
- **Data Acquisition:** A background spectrum of the empty spectrometer (or the solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

## UV-Vis Spectroscopy

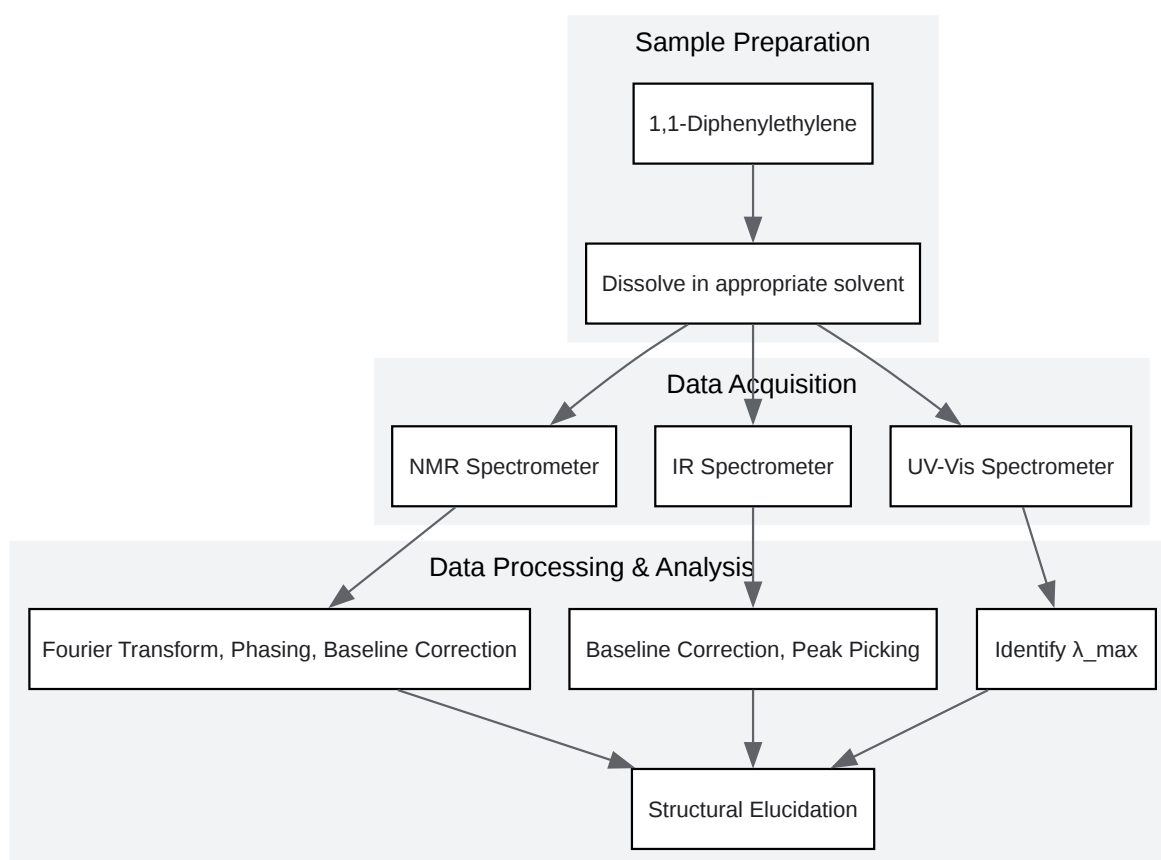
- **Sample Preparation:** Prepare a dilute solution of **1,1-Diphenylethylene** in a UV-transparent solvent (e.g., ethanol, hexane, or methanol). The concentration should be adjusted to yield

an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).<sup>[11]</sup>

- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and another with the sample solution.<sup>[12]</sup> The instrument scans a range of wavelengths (typically 200-400 nm for this compound) and records the absorbance of the sample relative to the reference.<sup>[12]</sup>

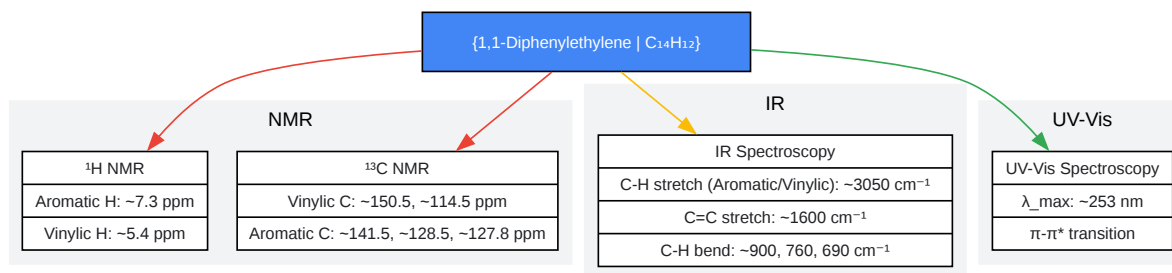
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the structure of **1,1-Diphenylethylene** and its spectroscopic features.



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A general workflow for spectroscopic analysis.



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Structural features and corresponding spectroscopic signals.

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## References

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